molecular formula C16H20F2N6O B2544762 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1049350-44-8

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No. B2544762
CAS RN: 1049350-44-8
M. Wt: 350.374
InChI Key: UMMSMWBZIRRORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds with structural similarities to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one has focused on understanding their metabolism and pharmacokinetics in the human body. For instance, studies on BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, reveal extensive metabolism via multiple pathways, with significant excretion of drug-related radioactivity in both bile and urine (Christopher et al., 2010). This highlights the importance of investigating the metabolic fate and disposition of similar compounds to optimize their pharmacological efficacy and safety.

Neuropharmacology and Toxicology

Several studies have investigated the neuropharmacological effects and potential toxicity of piperazine-based compounds, providing insights that could be applicable to the research of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one. For example, the neurotoxicity report related to piperazine suggests the need for caution and thorough evaluation of similar compounds' neurotoxic potential, especially in cases of renal insufficiency (Combes et al., 1956). Additionally, the study on aripiprazole toxicity in a 2-year-old after accidental ingestion underscores the significance of understanding the toxicological profile of such compounds to ensure their safe use in pediatric populations (Melhem et al., 2009).

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is Dipeptidyl Peptidase IV (DP-IV) . DP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one interacts with its target, DP-IV, by inhibiting its activity . This inhibition results in an increase in incretin levels, which in turn increases insulin secretion and decreases glucagon release. These changes lead to a decrease in glucose levels .

Biochemical Pathways

The compound affects the incretin pathway. By inhibiting DP-IV, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one prolongs the action of incretin hormones, leading to an increase in insulin secretion and a decrease in glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Result of Action

The molecular effect of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one’s action is the inhibition of DP-IV enzyme activity . On a cellular level, this leads to an increase in incretin hormone levels, promoting insulin secretion and inhibiting glucagon release. The overall effect is a decrease in blood glucose levels .

properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N6O/c1-2-3-16(25)23-8-6-22(7-9-23)11-15-19-20-21-24(15)12-4-5-13(17)14(18)10-12/h4-5,10H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMSMWBZIRRORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.